What is 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine?
What is 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine?
An In-Depth Technical Guide to 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine: A Key Intermediate in Modern Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, a highly functionalized building block pivotal to the fields of medicinal chemistry and drug discovery. The strategic incorporation of both a chloro- and a trifluoromethyl- group onto the biphenyl scaffold imparts unique physicochemical properties that are increasingly sought after for the development of novel therapeutics. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's properties, a validated synthesis protocol, its applications as a privileged scaffold, analytical methodologies for quality control, and essential safety and handling procedures. The narrative emphasizes the causal reasoning behind experimental choices, grounding theoretical concepts in practical, field-proven applications.
Introduction & Strategic Significance
Biphenyl derivatives represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their rigid, yet conformationally flexible, nature allows for effective interaction with a wide array of biological targets. The true value of 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, however, lies in its specific functionalization, which addresses several key challenges in modern drug design.
The inclusion of a trifluoromethyl (CF₃) group is a well-established strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] This moiety can significantly improve pharmacokinetic profiles by blocking sites of metabolism and can increase potency by engaging in favorable interactions within a target's binding pocket.[3][4] The chlorine atom and the primary amine group provide additional vectors for chemical modification, serving as versatile handles for constructing more complex molecular architectures.[5] Consequently, this compound is not merely an inert chemical but a strategic starting material for synthesizing advanced therapeutic agents, including kinase inhibitors and anti-inflammatory molecules.[6][7]
Physicochemical & Structural Properties
The fundamental properties of 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine are summarized below. These data are critical for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 1021580-60-8 | [5][8] |
| Molecular Formula | C₁₃H₉ClF₃N | [8][9] |
| Molecular Weight | 271.67 g/mol | [5][8] |
| Appearance | Solid | [8] |
| Purity | ≥97% (Typical) | [8] |
| Synonym | 2-chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine | [8] |
| SMILES | c1c(cc(c(c1)c1ccc(cc1)C(F)(F)F)Cl)N | [9] |
| InChI Key | DBYKSGNVEGGSGA-UHFFFAOYSA-N | [8] |
| Classification | Fluorinated Building Block, Organic Amine, Biphenyl Derivative | [5] |
Synthesis & Mechanistic Insights
The construction of the biphenyl core is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is the preeminent method due to its high tolerance of functional groups, mild reaction conditions, and commercial availability of reagents.
Causality in Synthesis Design: The choice of a Suzuki coupling is deliberate. It avoids the harsh conditions of older coupling methods and allows for the direct union of two complex, functionalized rings. The proposed route involves the coupling of (3-amino-4-chlorophenyl)boronic acid with 1-bromo-4-(trifluoromethyl)benzene. This specific pairing is strategically chosen based on the commercial availability and reactivity of the starting materials. The palladium catalyst, specifically one with a bulky phosphine ligand like Pd(dppf)Cl₂, is selected for its high efficiency in coupling sterically demanding or electronically deactivated partners.[10] The base (e.g., K₂CO₃) is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
1. Reagent Preparation: In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add 1-bromo-4-(trifluoromethyl)benzene (1.0 eq.), (3-amino-4-chlorophenyl)boronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. The solid base is robust and effective for this transformation.
-
-
2. Catalyst Addition: Add Dichloromethane[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) (0.02 eq.).
-
Rationale: A 2 mol% catalyst loading is typically sufficient to drive the reaction to completion without excessive cost or palladium contamination in the final product.
-
-
3. Solvent & Degassing: Add a 4:1 mixture of dioxane and deionized water. Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Rationale: The mixed solvent system effectively dissolves both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
-
4. Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
5. Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Rationale: This standard aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
6. Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products, yielding the pure compound.
-
Applications in Medicinal Chemistry
The title compound is a privileged scaffold for generating libraries of potential drug candidates. Its utility stems from its ability to be elaborated into molecules that target key disease pathways.
-
Kinase Inhibition: The biphenyl core is an excellent scaffold for designing Type II kinase inhibitors. One phenyl ring can occupy the ATP-binding site while the other extends into a nearby hydrophobic pocket. The trifluoromethyl group can significantly enhance binding in this hydrophobic region. Derivatives of this core structure have been investigated as potent inhibitors of c-KIT kinase, a key target in gastrointestinal stromal tumors.[7]
-
Anti-Inflammatory Agents: Chronic inflammation is driven by transcription factors like NF-κB and AP-1. Compounds with a trifluoromethyl-biphenyl structure have been identified as potent inhibitors of both these pathways, subsequently blocking the production of pro-inflammatory cytokines like IL-2 and IL-8.[6] The amine on the scaffold serves as a key attachment point for other pharmacophoric elements to optimize activity.
-
Antiviral Research: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, the biphenyl "wing" has proven highly effective at projecting into a hydrophobic channel of the enzyme, leading to potent inhibition.[10]
Caption: Hypothetical binding mode of a biphenyl-based inhibitor.
Analytical & Quality Control Methodologies
Ensuring the identity and purity of 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is paramount for its use in regulated research and development. A robust, validated High-Performance Liquid Chromatography (HPLC) method is the standard for this purpose.
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains the hydrophobic biphenyl compound, which is then eluted by a polar mobile phase. Purity is determined by the area percentage of the main product peak relative to all other peaks detected.
Caption: Standard analytical workflow for QC testing.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
1. Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 1:1 acetonitrile/water mixture to create a 100 µg/mL stock solution. Further dilute as necessary.
-
Rationale: The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure sharp, symmetrical peaks.
-
-
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 65% Acetonitrile and 35% Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Rationale: An isocratic method is simple, robust, and ideal for routine QC. A C18 column provides excellent retention for this hydrophobic molecule. Acetonitrile is a strong organic modifier that ensures reasonable retention times.[11][12]
-
-
3. Analysis: Inject the sample and record the chromatogram for at least 10 minutes.
-
4. Purity Calculation: Integrate all peaks. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
5. Identity Confirmation (Self-Validation): For definitive confirmation, the HPLC system can be coupled to a mass spectrometer (LC-MS). The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule ([M+H]⁺) at m/z ≈ 272.03.[13]
Safety, Handling, & Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following guidelines are based on data from safety data sheets (SDS) of this and structurally related compounds.
| Hazard Class | Description & Precautionary Statements | Reference(s) |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [14][15] |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][15] |
| Respiratory | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [14][15] |
Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a chemical fume hood to avoid inhalation of dust.[15] Ensure an eyewash station and safety shower are readily accessible.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: Lab coat.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16]
-
For long-term stability, storage under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent potential oxidative degradation.[16]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[17]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of significant exposure or if symptoms persist, seek medical advice.[14][17]
Conclusion
2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a quintessential example of a modern chemical building block, engineered for purpose and precision. Its unique combination of a versatile biphenyl core, reactivity-directing functional groups, and pharmacokinetic-enhancing trifluoromethyl moiety makes it an invaluable asset in the drug discovery pipeline. By understanding its synthesis, analytical characterization, and safe handling, researchers can fully leverage its potential to construct the next generation of innovative therapeutics and advanced materials.
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